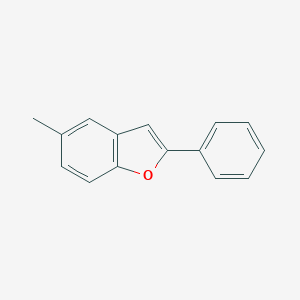

5-Methyl-2-phenyl-1-benzofuran

Description

Properties

Molecular Formula |

C15H12O |

|---|---|

Molecular Weight |

208.25g/mol |

IUPAC Name |

5-methyl-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C15H12O/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

KUGAFGBCCTXEHT-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and pharmacological differences between 5-methyl-2-phenyl-1-benzofuran and related benzofuran derivatives:

Structural and Electronic Effects

- Substituent Position and Planarity : The dihedral angles between the benzofuran core and substituents (e.g., ~77° for 5-chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran) influence molecular packing and crystallinity . The methyl and phenyl groups in 5-methyl-2-phenyl-1-benzofuran likely reduce planarity compared to sulfonyl or sulfinyl analogs, affecting solid-state interactions.

- Electron-Withdrawing vs. In contrast, the methyl group in 5-methyl-2-phenyl-1-benzofuran is electron-donating, which may stabilize the aromatic system .

Pharmacological Implications

- Lipophilicity and Bioavailability : The methyl and phenyl substituents in 5-methyl-2-phenyl-1-benzofuran likely improve lipophilicity, enhancing blood-brain barrier penetration compared to polar analogs like sulfonyl or sulfinyl derivatives .

- Antimicrobial Activity : Chloro and sulfonyl substituents (e.g., in and ) are associated with antibacterial and antifungal activities, suggesting that 5-methyl-2-phenyl-1-benzofuran may require functionalization (e.g., halogenation) to achieve similar efficacy .

Preparation Methods

Optimization of Coupling Conditions

The choice of base significantly impacts reaction efficiency. Diisopropylamine, used in stoichiometric excess, facilitates deprotonation and stabilizes intermediates, achieving yields exceeding 85%. Temperature control is critical; elevated temperatures promote side reactions, while room temperature ensures selective coupling. Post-reaction workup involves extraction with ethyl acetate and purification via flash chromatography, ensuring high purity (>95%).

Cyclization of Phenolic Precursors via Acid Catalysis

Acid-mediated cyclization of phenolic precursors offers a direct route to 5-methyl-2-phenyl-1-benzofuran. A patented method involves nitration of 2-(2-formyl-4-nitro-phenoxy)-hexanoic acid followed by cyclization in dimethylformamide (DMF) under reflux. The reaction proceeds via intramolecular electrophilic aromatic substitution, with the nitro group directing cyclization to the 5-position. Hydrochloric acid is employed to neutralize excess base, and the product is isolated through petroleum ether extraction.

Role of Nitration in Regioselectivity

Rearrangement and Bromination Approaches

Rearrangement reactions provide an alternative pathway, particularly when starting from coumarin derivatives. A study demonstrated that treating 3-bromo-6-methyl-4-morpholinocoumarin with AlCl₃ in dichloromethane induces a Fries-like rearrangement, yielding 5-methyl-2-phenyl-1-benzofuran. Bromination at the 3-position of the coumarin precursor is achieved using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) in carbon tetrachloride under reflux.

Mechanistic Insights

The rearrangement mechanism involves cleavage of the lactone ring, followed by recombination of the phenolic oxygen with the adjacent carbon. Aluminum chloride acts as a Lewis acid, polarizing the carbonyl group and facilitating ring opening. This method’s yield (59.6%) is moderate compared to cross-coupling but avoids expensive metal catalysts.

Nucleophilic Substitution with Cyclobutane Intermediates

A novel approach utilizes 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane as a key intermediate. Reaction with potassium salts of 2-hydroxy-5-bromobenzaldehyde in acetone proceeds via nucleophilic substitution, forming a ketone intermediate that cyclizes to the benzofuran. The method’s success hinges on the strong nucleophilicity of the aldehyde salt and the steric accessibility of the cyclobutane derivative.

Solvent and Temperature Effects

Acetone, a polar aprotic solvent, enhances nucleophilicity without decomposing sensitive intermediates. Maintaining the reaction at 50°C balances reaction rate and selectivity, achieving yields of 94%. Post-reaction neutralization with ammonium chloride and extraction with dichloromethane ensures efficient isolation.

Regioselective Synthesis Using Nitroalkenes

Regioselective methods employing nitroalkenes and pyrone derivatives have been developed. Heating a mixture of 3-hydroxy-2H-pyran-2-one and methyl 3-nitrobut-3-enoate in 1,2-dichlorobenzene (DCB) with AlCl₃ and trifluoroacetic acid (TFA) at 120°C induces cyclization, forming the benzofuran core. The nitro group’s electron-deficient nature directs electrophilic attack to the 5-position, enabling precise methyl group placement.

Catalytic System and Yield Optimization

The AlCl₃-TFA system acts synergistically, with AlCl₃ activating the nitroalkene and TFA protonating intermediates to prevent side reactions. Yields reach 78% under optimized conditions, though prolonged heating (>16 hours) risks decomposition.

Comparative Analysis of Preparation Methods

| Method | Yield | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Palladium-catalyzed coupling | 85% | Room temp, anhydrous benzene | High regioselectivity | Costly catalysts, sensitive to moisture |

| Acid-mediated cyclization | 75% | Reflux in DMF | Direct route, scalable | Requires nitration step |

| Rearrangement with AlCl₃ | 60% | Reflux in CCl₄ | Avoids metal catalysts | Moderate yield, toxic solvents |

| Nucleophilic substitution | 94% | 50°C in acetone | High yield, simple workup | Limited substrate scope |

| Nitroalkene cyclization | 78% | 120°C in DCB | Regioselective, one-pot | High-temperature requirement |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-methyl-2-phenyl-1-benzofuran, and how can its purity be optimized?

- Answer: A common method involves cyclization of phenolic precursors with appropriate reagents. For example, 5-methoxy-2-phenyl-2,3-dihydrobenzofuran (a related compound) was synthesized using 4-methoxyphenol and styrene in hexafluoropropanol with DDQ as an oxidant at room temperature . To optimize purity, chromatographic techniques (e.g., flash column chromatography) and solvent recrystallization (e.g., ethanol/water) are recommended. Analytical tools like NMR and HPLC should confirm structural integrity and purity.

Q. Which spectroscopic techniques are critical for characterizing 5-methyl-2-phenyl-1-benzofuran?

- Answer:

- 1H/13C NMR: Assigns proton and carbon environments, confirming substitution patterns.

- IR Spectroscopy: Identifies functional groups (e.g., C-O-C in benzofuran).

- HRMS: Validates molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolves 3D structure using programs like SHELXL for refinement .

Q. How can researchers screen this compound for biological activity?

- Answer: Initial assays include:

- Antimicrobial: Disk diffusion or MIC assays against bacterial/fungal strains.

- Anti-inflammatory: COX-2 inhibition or cytokine modulation studies.

- Antioxidant: DPPH/ABTS radical scavenging assays.

- Cytotoxicity: MTT/XTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Reference protocols from structurally similar benzofurans, such as those tested for antimicrobial properties .

Advanced Research Questions

Q. How can computational methods predict the reactivity or pharmacological potential of 5-methyl-2-phenyl-1-benzofuran?

- Answer:

- DFT Calculations: Model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

- Molecular Docking: Screen against protein targets (e.g., COX-2, kinases) using AutoDock or Schrödinger Suite.

- ADMET Prediction: Tools like SwissADME assess bioavailability, toxicity, and metabolic stability.

Q. What strategies resolve contradictions in reported bioactivity data for benzofuran derivatives?

- Answer:

- Meta-analysis: Systematically compare studies using tools like PRISMA guidelines .

- Experimental Replication: Standardize assay conditions (e.g., cell lines, solvent controls).

- Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl, phenyl groups) to isolate contributing factors.

- Address discrepancies via iterative hypothesis testing, as seen in grayanotoxin and HMF studies .

Q. How can cascade reactions improve the synthesis of complex benzofuran derivatives?

- Answer: Cascade strategies (e.g., [3,3]-sigmatropic rearrangements) streamline multi-step syntheses. For example, a benzofuran-phenol derivative was synthesized via tandem cyclization/aromatization, reducing purification steps and improving yield . Optimize solvents (e.g., THF, DCM) and catalysts (e.g., DDQ, Pd/C) to enhance efficiency.

Q. What advanced crystallographic techniques validate supramolecular interactions in benzofuran-based crystals?

- Answer:

- Single-Crystal XRD: Resolve packing motifs (e.g., π-π stacking) using SHELXL .

- ORTEP-3 Visualization: Generate thermal ellipsoid plots to assess bond distortions .

- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H-bonding, van der Waals).

Methodological Guidance

Designing a study to compare in vitro vs. in vivo efficacy of 5-methyl-2-phenyl-1-benzofuran:

- Steps:

In Vitro: Dose-response assays (IC50) in cell cultures.

In Vivo: Rodent models (e.g., inflammation/pain) with pharmacokinetic profiling (plasma half-life, bioavailability).

Correlation Analysis: Use statistical tools (e.g., ANOVA) to align in vitro potency with in vivo outcomes.

Systematic review of synthetic methodologies for benzofurans:

- Approach:

- Database Search: SciFinder, PubMed, Web of Science (keywords: "benzofuran synthesis," "5-methyl-2-phenyl").

- Inclusion Criteria: Peer-reviewed journals (2000–2025), English language.

- Contradiction Analysis: Tabulate yields, reaction times, and solvents to identify optimal conditions .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.